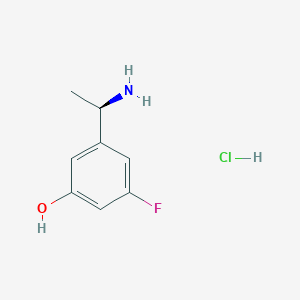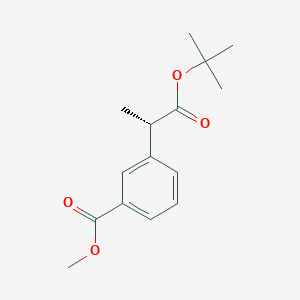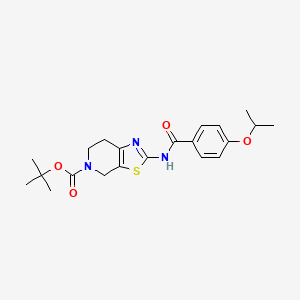
Autogramin-2
Overview
Description
Autogramin-2 is a potent inhibitor of autophagy, a cellular degradation process. It is known for its ability to inhibit autophagy induced by either starvation or inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). This compound selectively targets the cholesterol transfer protein GRAM domain-containing protein 1A (GRAMD1A), making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
Autogramin-2 selectively targets the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A) . GRAMD1A is involved in cholesterol distribution in response to starvation and is required for autophagosome biogenesis .
Mode of Action
This compound competes with cholesterol for binding to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity . This interaction between this compound and GRAMD1A inhibits the biogenesis of the autophagosome .
Biochemical Pathways
The inhibition of GRAMD1A by this compound affects the autophagy pathway. Autophagy is a cellular process that involves the degradation and recycling of unnecessary or dysfunctional cellular components. GRAMD1A accumulates at autophagosome initiation sites upon starvation . By inhibiting GRAMD1A, this compound disrupts the normal function of the autophagy pathway .
Result of Action
The primary result of this compound’s action is the inhibition of autophagy. It potently inhibits autophagy induced by either starvation (IC 50 =0.27 μM) or mTORC1 inhibition (Rapamycin; IC 50 =0.14 μM) .
Action Environment
The efficacy of this compound is influenced by environmental factors such as the presence of cholesterol and the state of cellular nutrition. For instance, this compound is particularly effective under conditions of starvation, where it can inhibit the process of autophagy .
Biochemical Analysis
Biochemical Properties
Autogramin-2 plays a significant role in biochemical reactions, particularly in the process of autophagy. It interacts with various enzymes and proteins involved in this process. The nature of these interactions is primarily inhibitory, with this compound effectively suppressing the activity of these biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits autophagy, a process that is crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It exerts its effects at the molecular level, primarily by inhibiting the process of autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Autogramin-2, chemically known as tert-butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, is synthesized through a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Autogramin-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups .
Scientific Research Applications
Autogramin-2 has several scientific research applications, including:
Chemistry: Used as a probe to study autophagy and its regulation.
Biology: Helps in understanding the role of cholesterol transfer proteins in cellular processes.
Medicine: Potential therapeutic applications in diseases where autophagy plays a critical role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting autophagy-related pathways
Comparison with Similar Compounds
Similar Compounds
Autogramin-1: Another autophagy inhibitor that targets GRAMD1A.
Oxautin: Inhibits autophagosome-lysosome fusion.
Autoquin: Similar to oxautin, it inhibits autophagosome-lysosome fusion.
Autophinib: A specific inhibitor of phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3/VPS34).
Aumitin: Targets mitochondrial complex I.
Authipyrin: Also targets mitochondrial complex I
Uniqueness
Autogramin-2 is unique due to its high potency and selectivity for GRAMD1A. Its ability to inhibit autophagy induced by both starvation and mTORC1 inhibition sets it apart from other autophagy inhibitors. This makes it a valuable tool for studying the role of cholesterol transfer proteins in autophagy and for developing potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSFNXURLSDVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


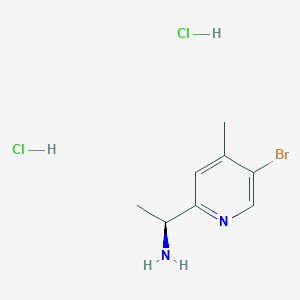

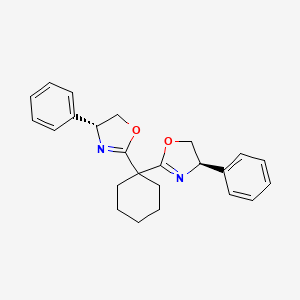




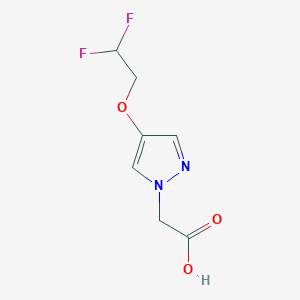


![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6592731.png)
![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)
